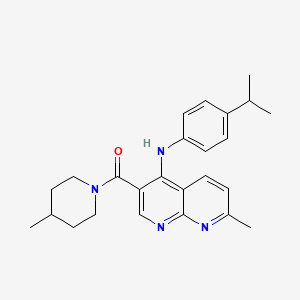

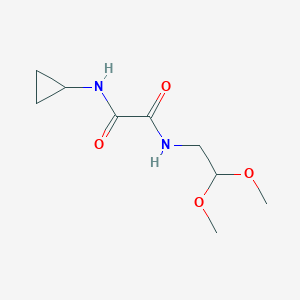

![molecular formula C15H15N3O3 B2768188 1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide CAS No. 1440210-14-9](/img/structure/B2768188.png)

1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzene dicarboxamide derivative with a hydroxy group and a pyridine-ethyl group attached. Benzene dicarboxamides are a class of organic compounds that have been studied for various applications, including medicinal chemistry .

Molecular Structure Analysis

The compound contains a benzene ring, which is a stable, aromatic ring. It also has a pyridine ring, which is a six-membered ring with one nitrogen atom, known for its basicity and ability to coordinate to metals. The hydroxy group (-OH) and the amide groups (-CONH2) can participate in hydrogen bonding, which can influence the compound’s solubility and reactivity .Chemical Reactions Analysis

The compound contains several functional groups (hydroxy, amide, and pyridine) that could potentially undergo various chemical reactions. For example, the hydroxy group might be involved in condensation or substitution reactions, and the amide group could participate in hydrolysis or reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the functional groups .Applications De Recherche Scientifique

Photocatalytic Degradation

One study explores the kinetics and products of TiO2 photocatalytic degradation of pyridine in water, indicating the potential use of pyridine derivatives in environmental cleanup and pollution control. The study found that hydroxylation predominantly occurs at specific positions on the pyridine ring, leading to various intermediate compounds before mineralization to simpler forms like NH4+ ions (Maillard-Dupuy et al., 1994).

Crystal Structure Analysis

Another area of application is in the structural analysis of pharmaceutical compounds. For instance, the crystal structure of Dabigatran etexilate tetrahydrate was determined, showcasing the interaction between benzene and pyridine rings. Such analyses are crucial for understanding the physical characteristics and stability of drug compounds (Liu et al., 2012).

Organic Synthesis and Functionalization

The compound's structure lends itself to various synthetic transformations and functionalization reactions. Research into acid-catalyzed ring opening in related compounds highlights innovative pathways to synthesize complex organic molecules, demonstrating the compound's utility in organic chemistry (Gazizov et al., 2015).

Corrosion Inhibition

In material science, derivatives of pyridine have been examined for their corrosion inhibitive behavior on metal surfaces. Studies demonstrate that specific structural configurations of these compounds can effectively protect metals in corrosive environments, underscoring their potential in industrial applications (Murmu et al., 2019).

Photopolymerization and Material Properties

Additionally, research into photosensitive poly(benzoxazole) precursors derived from similar compounds shows applications in creating light-sensitive materials. These materials have significant potential in the development of advanced photopolymerization processes and high-performance polymers (Ebara et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and imidazole derivatives show a broad range of biological activities .

Mode of Action

It’s known that the rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions . The strong intramolecular hydrogen bond causes the C-methyl groups to tilt away from the cavity of the head group pyridine .

Biochemical Pathways

Similar compounds such as indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

The solubility of a similar compound, n1,n3,n5-tris(pyridin-4-yl)benzene-1,3,5-tricarboxamide, has been studied in different solvents , which could provide some insights into the bioavailability of the compound .

Result of Action

Similar compounds such as indole derivatives have been found to possess various biological activities , suggesting that this compound may also have diverse biological effects.

Action Environment

The synthesis of similar compounds has been found to be influenced by different reaction conditions , suggesting that the action of this compound may also be influenced by environmental factors.

Orientations Futures

Propriétés

IUPAC Name |

3-N-hydroxy-1-N-(2-pyridin-4-ylethyl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c19-14(17-9-6-11-4-7-16-8-5-11)12-2-1-3-13(10-12)15(20)18-21/h1-5,7-8,10,21H,6,9H2,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRMJRXOJRREKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NO)C(=O)NCCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B2768114.png)

![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)

![(3aS,6aS)-1-benzyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B2768120.png)

![2-chloro-6-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2768124.png)

![1'-(4-oxo-4H-chromene-2-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2768127.png)